
methyl 4-phenylcyclohexanecarboxylate
Descripción general
Descripción
Methyl 4-phenylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.130679813 g/mol and the complexity rating of the compound is 223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Methyl 4-phenylcyclohexanecarboxylate derivatives have been investigated for their antimicrobial properties. A study by Shoaib (2019) explored the antibacterial and antifungal characteristics of a cyclohexane tosyloxyimine derivative, highlighting its effectiveness against Gram-negative bacteria and certain fungi (Shoaib, 2019).
Polymer Chemistry
In polymer chemistry, methyl methacrylate oligomers with terminal functional groups, derived from methyl methacrylate and dienes like cyclohexene, have been synthesized by Ebdon, Flint, and Hodge (1989). These oligomers, potentially useful in block copolymer synthesis and reactive processing, highlight the versatility of cyclohexene derivatives in material science (Ebdon, Flint, & Hodge, 1989).
Chemical Synthesis
Sirat, Thomas, and Tyrrell (1979) conducted research on the synthesis and reactions of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a derivative of this compound. Their study covered aspects like dehydration, hydrolysis, and epoxidation, highlighting the compound's versatility in organic synthesis (Sirat, Thomas, & Tyrrell, 1979).
Hazard Analysis in Epoxy Resins
Tong et al. (2014) studied the thermal hazards associated with epoxy resins like (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate. Their research focused on understanding the risks of thermal hazards in the manufacturing process of these resins, which is crucial for industrial safety (Tong et al., 2014).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, including this compound derivatives, were studied by Kubicki, Bassyouni, and Codding (2000). This research contributes to understanding the structural basis of these compounds' pharmacological properties (Kubicki, Bassyouni, & Codding, 2000).
Photochemistry Applications
Anklam, Lau, and Margaretha (1985) explored the photochemistry of cycloalkenones, including derivatives of this compound. Their work provides insights into the reactions and potential applications of these compounds in photochemical processes (Anklam, Lau, & Margaretha, 1985).
Kinetics in Catalytic Processes
Yoshida, Sugita, Kudo, and Takezaki (1976) investigated the kinetics of carbonylation reactions in cyclohexene, a process relevant to the synthesis of methyl cyclohexanecarboxylate. This study is significant for understanding catalytic processes in chemical synthesis (Yoshida, Sugita, Kudo, & Takezaki, 1976).
Propiedades
IUPAC Name |
methyl 4-phenylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZUMPUMIRTOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


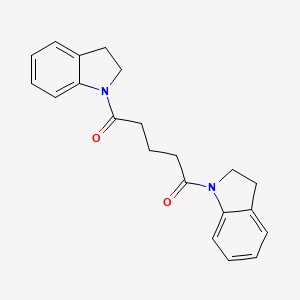
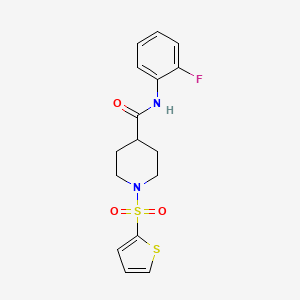
![1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5635667.png)

![(1S*,5R*)-3-benzoyl-6-{[(cyclopropylmethyl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635680.png)
![methyl 4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5635690.png)
![ethyl 6-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5635697.png)
![1-(cyclopentylcarbonyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5635704.png)
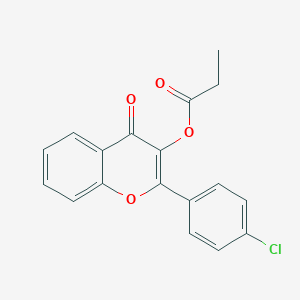
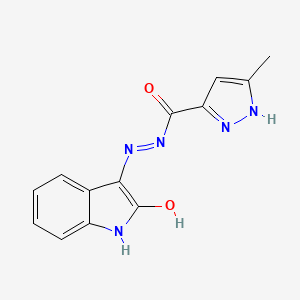

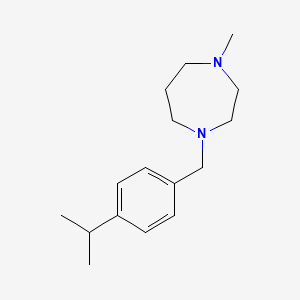
![7-methyl-4-{2-[(1S*,6R*)-3-methyl-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5635743.png)
![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5635749.png)
